

A Comparative Spectroscopic Guide: 3-Phenylethynyl-benzaldehyde and its Isomeric/Parent Analogs

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Compound of Interest

Compound Name: 3-Phenylethynyl-benzaldehyde

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. This guide provides a detailed comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **3-phenylethynyl-benzaldehyde**, alongside its structural isomer 4-phenylethynyl-benzaldehyde and the parent compound benzaldehyde. The presented data, supported by experimental protocols, offers a clear distinction between these compounds based on their unique electronic environments as revealed by NMR spectroscopy.

^1H and ^{13}C NMR Data Comparison

The following tables summarize the ^1H and ^{13}C NMR chemical shifts (δ) for **3-phenylethynyl-benzaldehyde**, 4-phenylethynyl-benzaldehyde, and benzaldehyde. These values are crucial for identifying these compounds and understanding the influence of the phenylethynyl substituent's position on the electronic environment of the benzaldehyde core.

Table 1: ^1H NMR Chemical Shift (δ) Data (CDCl_3)

Proton	3-Phenylethynyl-benzaldehyde	4-Phenylethynyl-benzaldehyde[1]	Benzaldehyde[2]
Aldehyde (-CHO)	10.06 (s, 1H)	10.04 (s, 1H)	~10.0 (s, 1H)
Aromatic	8.08 (s, 1H), 7.99 (d, J=7.7 Hz, 1H), 7.82 (d, J=7.7 Hz, 1H), 7.59 (t, J=7.7 Hz, 1H), 7.56-7.54 (m, 2H), 7.40-7.38 (m, 3H)	7.89 (d, J=8.4 Hz, 2H), 7.70 (d, J=8.2 Hz, 2H), 7.61-7.50 (m, 2H), 7.44-7.35 (m, 3H)	~7.86 (d, 2H, ortho), ~7.52 (m, 2H, meta), ~7.62 (t, 1H, para)

Table 2: ¹³C NMR Chemical Shift (δ) Data (CDCl₃)

Carbon	3-Phenylethynyl-benzaldehyde	4-Phenylethynyl-benzaldehyde[1]	Benzaldehyde[3]
Aldehyde (-CHO)	191.6	192.18	~192.3
Alkyne (C≡C)	92.5, 88.3	94.21, 89.27	-
Aromatic	137.2, 135.4, 134.9, 131.8, 131.7, 129.5, 129.2, 128.9, 128.6, 124.2, 122.3	136.15, 132.86, 132.54, 130.36, 130.34, 129.73, 129.23, 123.24	~136.3 (ipso), ~129.0 (ortho), ~128.5 (meta), ~133.7 (para)

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like **3-phenylethynyl-benzaldehyde**.

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

- The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- For ^1H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, the spectral width is set to approximately 220 ppm, centered around 100 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
- Standard pulse programs are used for both ^1H (e.g., zg30) and ^{13}C (e.g., zgpg30) acquisitions.
- Data processing involves Fourier transformation, phase correction, and baseline correction using the spectrometer's software. Chemical shifts are referenced to the TMS signal.

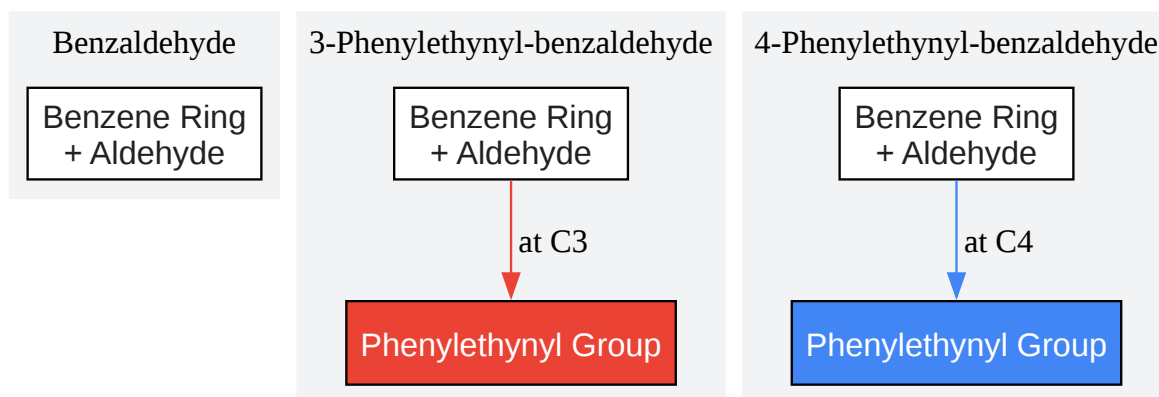
Visualizing NMR Analysis and Structural Comparison

To better illustrate the workflow and the structural relationships, the following diagrams are provided.



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Caption: Workflow for NMR analysis.



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